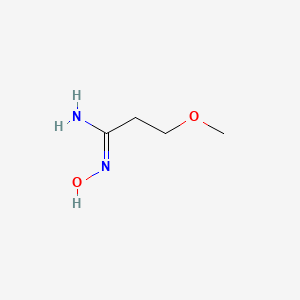
1-(4-isopropylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-isopropylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine, also known as IPT, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.
Scientific Research Applications
Synthesis and Antimicrobial Activities
Compounds related to 1-(4-isopropylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine have been synthesized and evaluated for their antimicrobial activities. Research has demonstrated the potential of these compounds in possessing good to moderate activities against various test microorganisms, indicating their relevance in the field of antimicrobial research (Bektaş et al., 2007).
Cholinesterase Inhibition and Docking Study
Studies on similar 1,2,4-oxadiazoles have shown their potential as acetyl- and butyrylcholinesterase inhibitors, which are important in treating conditions like dementias and myasthenia gravis. These compounds demonstrate moderate inhibition, suggesting their application in neurological and degenerative disease research (Pflégr et al., 2022).
Photoinduced Molecular Rearrangements
The photochemistry of 1,2,4-oxadiazoles, closely related to the chemical of interest, has been explored, particularly in the presence of nitrogen nucleophiles. This research contributes to understanding molecular rearrangements under photolytic conditions, which is significant in photochemistry and the development of photo-responsive materials (Buscemi et al., 1996).
Kinetics of Rearrangements in Ionic Liquids
Investigations have also been conducted on the rearrangement kinetics of similar compounds in ionic liquids. This research provides insights into the reactivity of these compounds in unique solvent environments, contributing to the field of green chemistry and solvent effects on chemical reactions (D’Anna et al., 2005).
Synthesis Techniques and Biological Assays
There's research on the synthesis techniques of 1,3,4-oxadiazole derivatives and their biological assay, particularly in antimicrobial activities. This research enhances the understanding of synthesis routes and the biological relevance of these compounds (Idrees et al., 2019).
Anticancer Evaluation
1,2,4-oxadiazoles have also been evaluated for their anticancer activity. Research has shown that these compounds exhibit good to moderate activity against various human cancer cell lines, indicating their potential application in cancer research and therapy (Yakantham et al., 2019).
properties
IUPAC Name |
5-(3-phenyl-1,2,4-oxadiazol-5-yl)-3-(4-propan-2-ylphenyl)triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O/c1-12(2)13-8-10-15(11-9-13)25-17(20)16(22-24-25)19-21-18(23-26-19)14-6-4-3-5-7-14/h3-12H,20H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKEUSGWZXVTRAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CC=C4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Phenyl-1,2,4-oxadiazol-5-yl)-3-(4-propan-2-ylphenyl)triazol-4-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Methoxyphenyl)-4-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B2653133.png)

![(6-Chloropyridin-2-yl)-[4-(2-methylsulfonylethyl)piperazin-1-yl]methanone](/img/structure/B2653137.png)

![N-(4-bromo-3-methylphenyl)-2-(3-oxo-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2653140.png)


![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2653144.png)
![(Z)-ethyl 1-cyclohexyl-2-((4-methoxybenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2653145.png)
![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(4-(methylthio)phenyl)acetamide hydrochloride](/img/structure/B2653147.png)

![N-(4-chloro-2-fluorophenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2653151.png)

![N-(4-methoxyphenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide](/img/structure/B2653156.png)